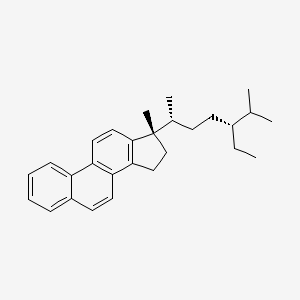

C28 Triaromatic sterane

Description

C28 Triaromatic sterane is a polycyclic aromatic hydrocarbon biomarker formed during the diagenesis and catagenesis of sterols derived from eukaryotic organisms, particularly algae and certain bacteria. Its structure consists of three aromatic rings with a methyl group at the C-28 position, making it distinct from monoaromatic and diaromatic steranes. This compound is widely used in organic geochemistry to assess thermal maturity, depositional environments, and oil-source correlations due to its stability under high-temperature conditions and resistance to biodegradation . In petroleum systems, C28 Triaromatic sterane is often detected via gas chromatography-mass spectrometry (GC-MS) using m/z 231 or 245 fragmentograms .

Properties

IUPAC Name |

(17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3/t20-,21-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOKGIUHXBYNAK-CJYOKPGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C28 Triaromatic sterane typically involves the aromatization of regular steranes. This process can be achieved through various chemical reactions, including dehydrogenation and cyclization under specific conditions. For instance, the aromatization can be facilitated by using catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: In an industrial setting, the production of C28 Triaromatic sterane is often derived from the processing of crude oil. The compound is extracted and purified through a series of steps, including distillation, chromatography, and mass spectrometry to ensure the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions: C28 Triaromatic sterane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of C28 Triaromatic sterane, which can be further analyzed for their structural and functional properties .

Scientific Research Applications

Geochemical Analysis

C28 Triaromatic Sterane serves as a crucial biomarker in petroleum geology. Its presence in crude oils and source rocks provides insights into the thermal maturity and geological history of petroleum systems. The compound is derived primarily from the thermal maturation of organic matter, making it valuable for:

- Assessing Maturity : C28 Triaromatic Sterane helps determine the thermal history of source rocks, indicating the extent of maturation.

- Source Rock Correlation : It aids in correlating oil samples with their respective source rocks, facilitating exploration and extraction efforts.

Data Table: Geochemical Applications of C28 Triaromatic Sterane

| Application | Description |

|---|---|

| Maturity Assessment | Indicates thermal maturity level of source rocks and crude oils. |

| Source Rock Correlation | Links oil samples to specific geological formations. |

| Migration Studies | Assists in understanding the migration pathways of hydrocarbons. |

Environmental Monitoring

The compound is also employed in environmental studies to monitor pollution and assess the degradation of organic materials. Its stability makes it a reliable marker for:

- Biodegradation Studies : Research indicates that C28 Triaromatic Sterane can interact with microbial communities capable of metabolizing polycyclic aromatic hydrocarbons (PAHs). This interaction influences biodegradation rates and pathways, providing insights into contamination processes.

- Oil Spill Identification : Diagnostic ratios involving C28 Triaromatic Sterane have been developed to identify oil spills based on their molecular signatures, enhancing response strategies.

Case Study: Biodegradation Impact on C28 Triaromatic Sterane

A study investigated the effects of biodegradation and photo-oxidation on triaromatic steroid hydrocarbons in oil residues. The research demonstrated that C28 Triaromatic Sterane retained its molecular structure better than other steranes during biodegradation, making it a reliable marker for assessing oil spill impacts over time .

Synthesis and Structural Analysis

C28 Triaromatic Sterane can be synthesized through various methods, including thermal maturation of organic matter. Understanding its structural properties is essential for its application in research:

- Structural Comparison : The compound's unique arrangement of three fused aromatic rings distinguishes it from other steranes, such as C27 and C29 steranes, which have fewer or additional rings respectively.

Recent studies have highlighted the significance of C28 Triaromatic Sterane in understanding crude oil composition and source rock characteristics. For instance, research conducted on crude oil samples from the Dongying Depression revealed distinct distributions of triaromatic steroids that correlate with specific geological formations . This correlation enhances our understanding of petroleum accumulation processes.

Mechanism of Action

The mechanism of action of C28 Triaromatic sterane involves its role as a biomarker in geochemical studies. The compound’s structure allows it to interact with various molecular targets, providing information on the thermal maturity and depositional environment of source rocks. The pathways involved include the aromatization of regular steranes and the subsequent formation of triaromatic steroids .

Comparison with Similar Compounds

Research Findings and Controversies

- Abundance Paradox : While C28 regular steranes are often subordinate to C27 and C29 (e.g., 18–22% in Göst Top samples ), C28 triaromatic sterane frequently dominates in aromatic fractions, highlighting differential preservation and source specificity .

- Maturity Thresholds : Triaromatic steranes, including C28, remain effective biomarkers in high-maturity systems (Ro >1.3%), unlike regular steranes that degrade or isomerize .

- Source Ambiguity: C28 sterane in Permian rocks is attributed to green algae, but C29 homologues may originate from cyanobacteria, complicating terrestrial vs. bacterial source interpretations .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying C28 triaromatic sterane in geological samples?

- Methodology : Use gas chromatography coupled with mass spectrometry (GC-MS) or comprehensive two-dimensional gas chromatography (GC×GC-MS) to resolve complex hydrocarbon mixtures. Deuterated standards (e.g., d2-C28 triaromatic sterane) improve quantification accuracy via isotope dilution . Reference materials like the Aromatic Fraction Peak Height Control Set (C20/C26 triaromatic sterane ratios) ensure chromatographic precision .

Q. How is C28 triaromatic sterane used as a biomarker for distinguishing depositional environments?

- Methodology : Compare ratios of C26–C28 triaromatic steranes to monomethyl chrysenes (Refractory Index, RI) to differentiate marine vs. terrigenous organic matter. Elevated C28 triaromatic sterane concentrations in Llandovery shales, for example, correlate with uranium irradiation and volcanic intrusion events, indicating specific diagenetic conditions .

Q. What statistical approaches are recommended to validate biomarker ratios involving C28 triaromatic sterane?

- Methodology : Apply multivariate analysis (e.g., principal component analysis) to assess correlations between sterane distributions and geochemical parameters. Replicate measurements using internal standards (e.g., d3-C28 monoaromatic sterane) to minimize analytical variability .

Advanced Research Questions

Q. How can conflicting interpretations of C28 triaromatic sterane ratios in thermal maturity assessments be resolved?

- Methodology : Integrate C28 triaromatic sterane data with independent maturity proxies (e.g., vitrinite reflectance, tmax). For example, in over-mature samples (>1.5% Ro), C29 sterane demethylation may artificially elevate C27/C29 ratios, complicating C28’s role. Cross-validate with polycyclic aromatic hydrocarbon (PAH) profiles to disentangle thermal vs. source effects .

Q. What experimental designs optimize the separation of C28 triaromatic sterane from co-eluting compounds in GC-MS analysis?

- Methodology : Use molecular sieves (e.g., 10X/13X zeolites) to pre-fractionate steranes. Adjust column phase polarity (e.g., 5% phenyl methylpolysiloxane) and optimize temperature ramping to resolve C28 triaromatic sterane from C27/C29 homologs. Validate with synthetic mixtures (e.g., 1-Methyl Triaromatic Sterane Kit) .

Q. How do volcanic intrusions alter C28 triaromatic sterane distributions in source rocks?

- Methodology : Compare sterane profiles in intruded vs. non-intruded shale units. High-precision SIM-GC-MS can detect subtle changes in C28 triaromatic sterane concentrations linked to localized thermal anomalies. Pair with petrographic data to map maturation gradients .

Q. What are the limitations of using C28 triaromatic sterane in reconstructing paleoenvironments with mixed organic inputs?

- Methodology : Conduct pyrolysis experiments on end-member organic matter (e.g., algae, terrestrial plants) to quantify sterane production thresholds. Use hierarchical clustering to identify overlapping C28/C29 ratios in hybrid systems .

Data Interpretation and Validation

Q. How should researchers address discrepancies between C28 triaromatic sterane ratios and other biomarker-based source parameters?

- Methodology : Perform sensitivity analysis on ratio thresholds (e.g., C28 TA (20R)/C28 TA (20S)) using bootstrapping. Reconcile outliers by re-examining sample preparation (e.g., solvent extraction efficiency) or diagenetic overprints (e.g., biodegradation) .

Q. What protocols ensure reproducibility in C28 triaromatic sterane quantification across laboratories?

- Methodology : Adopt interlaboratory calibration programs using certified reference materials (e.g., C28 Triaromatic Sterane 205529-81-3). Document GC-MS parameters (e.g., ionization energy, dwell time) and normalize data to universally accepted sterane indices .

Tables for Key Diagnostic Ratios

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.